molecular formula C17H18N6O2 B11485801 3-{(2E)-2-[2-(benzyloxy)-3-methoxybenzylidene]hydrazinyl}-4H-1,2,4-triazol-4-amine

3-{(2E)-2-[2-(benzyloxy)-3-methoxybenzylidene]hydrazinyl}-4H-1,2,4-triazol-4-amine

Cat. No.: B11485801
M. Wt: 338.4 g/mol
InChI Key: WLSJRCMCPQVDTG-VXLYETTFSA-N
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Description

3-[(2E)-2-{[2-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4H-1,2,4-TRIAZOL-4-AMINE is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2E)-2-{[2-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4H-1,2,4-TRIAZOL-4-AMINE typically involves the condensation of a hydrazine derivative with an aldehyde or ketone. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize waste. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or alkoxides replace existing groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Halides, alkoxides; reactions may require catalysts or specific solvents to proceed efficiently.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

3-[(2E)-2-{[2-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4H-1,2,4-TRIAZOL-4-AMINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[(2E)-2-{[2-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4H-1,2,4-TRIAZOL-4-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or activation of their biological functions. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • N’-{(E)-[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-2-{[4-ETHYL-5-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE
  • N’-{(E)-[3-(BENZYLOXY)-4-METHOXYPHENYL]METHYLIDENE}-2-{[5-(3,4-DIMETHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE

Uniqueness

The uniqueness of 3-[(2E)-2-{[2-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4H-1,2,4-TRIAZOL-4-AMINE lies in its specific substitution pattern and the presence of both benzyloxy and methoxy groups

Properties

Molecular Formula

C17H18N6O2

Molecular Weight

338.4 g/mol

IUPAC Name

3-N-[(E)-(3-methoxy-2-phenylmethoxyphenyl)methylideneamino]-1,2,4-triazole-3,4-diamine

InChI

InChI=1S/C17H18N6O2/c1-24-15-9-5-8-14(10-19-21-17-22-20-12-23(17)18)16(15)25-11-13-6-3-2-4-7-13/h2-10,12H,11,18H2,1H3,(H,21,22)/b19-10+

InChI Key

WLSJRCMCPQVDTG-VXLYETTFSA-N

Isomeric SMILES

COC1=CC=CC(=C1OCC2=CC=CC=C2)/C=N/NC3=NN=CN3N

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC=CC=C2)C=NNC3=NN=CN3N

Origin of Product

United States

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